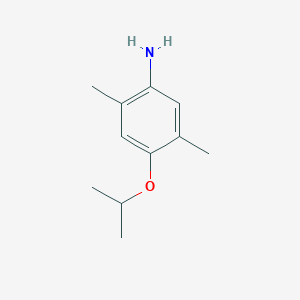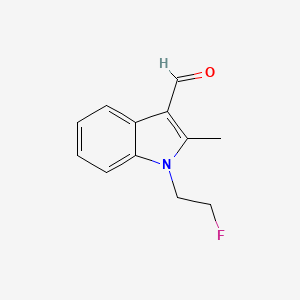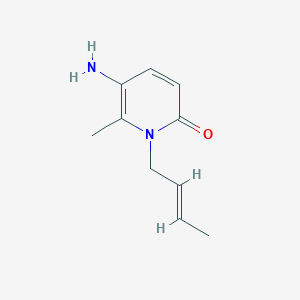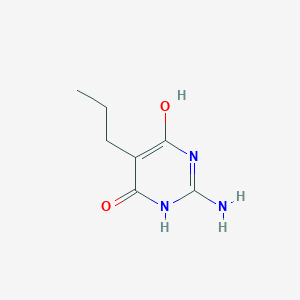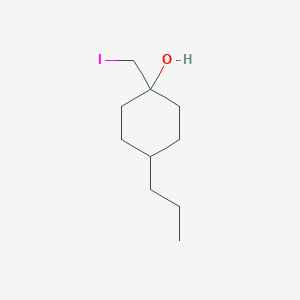
1-(Iodomethyl)-4-propylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-4-propylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an iodomethyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-4-propylcyclohexan-1-ol can be achieved through several methods. One common approach involves the radical iodination of 4-propylcyclohexan-1-ol. This reaction typically uses iodine and a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions to introduce the iodomethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-4-propylcyclohexan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, periodic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, sodium thiolate.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Azides, nitriles, thiols.
Scientific Research Applications
1-(Iodomethyl)-4-propylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-4-propylcyclohexan-1-ol involves its interaction with various molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-4-propylcyclohexan-1-ol
- 1-(Chloromethyl)-4-propylcyclohexan-1-ol
- 1-(Hydroxymethyl)-4-propylcyclohexan-1-ol
Uniqueness
1-(Iodomethyl)-4-propylcyclohexan-1-ol is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its bromomethyl, chloromethyl, and hydroxymethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H19IO |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-(iodomethyl)-4-propylcyclohexan-1-ol |
InChI |
InChI=1S/C10H19IO/c1-2-3-9-4-6-10(12,8-11)7-5-9/h9,12H,2-8H2,1H3 |
InChI Key |
GAVBIAFWYHLLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
![Methyl[(trimethylpyrimidin-2-YL)methyl]amine](/img/structure/B13305558.png)
amine](/img/structure/B13305559.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)


amine](/img/structure/B13305588.png)
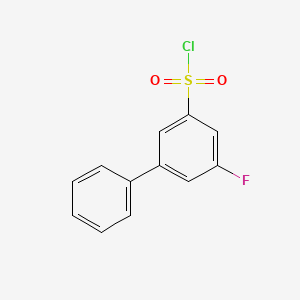
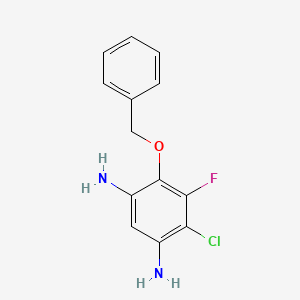
![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
